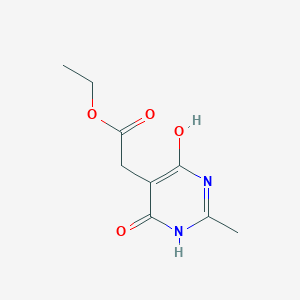
1,4-Phenanthrenedione, 6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phenanthrenedione, 6,7-dimethoxy- is a chemical compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenanthrenedione, 6,7-dimethoxy- typically involves the oxidation of phenanthrene derivatives. One common method is the oxidation of 6,7-dimethoxyphenanthrene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to yield the desired quinone structure.
Industrial Production Methods
Industrial production of 1,4-Phenanthrenedione, 6,7-dimethoxy- may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Phenanthrenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of higher quinones and carboxylic acids.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogens, nitro groups, and sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1,4-Phenanthrenedione, 6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Phenanthrenedione, 6,7-dimethoxy- involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Phenanthrenedione, 5,8-dimethoxy-
- 1,4-Phenanthrenedione, 7-hydroxy-2,6-dimethoxy-
- 6,7-Dihydroxy-2,4-dimethoxy phenanthrene
Uniqueness
1,4-Phenanthrenedione, 6,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions influences its reactivity and interaction with biological targets, distinguishing it from other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
63216-09-1 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
6,7-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-7-9-3-4-10-12(17)5-6-13(18)16(10)11(9)8-15(14)20-2/h3-8H,1-2H3 |
InChI-Schlüssel |
QBFCKCGXAYHTCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2C(=O)C=CC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


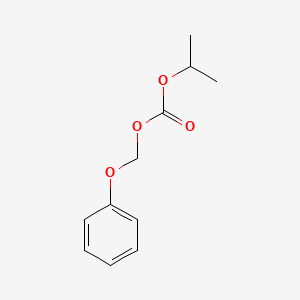
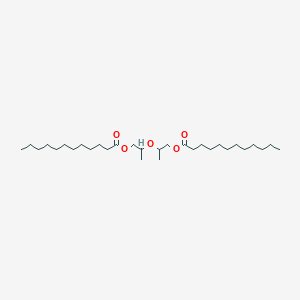
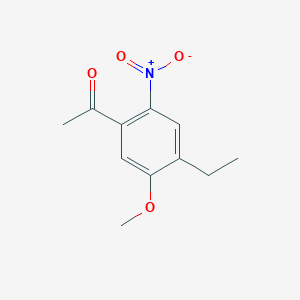

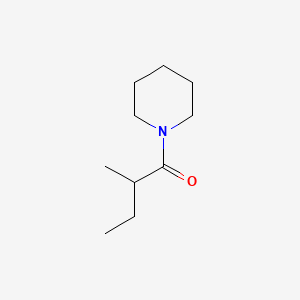
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

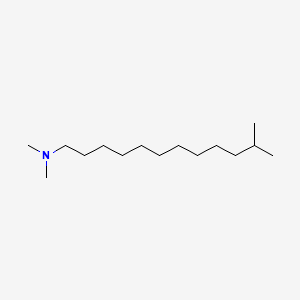
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
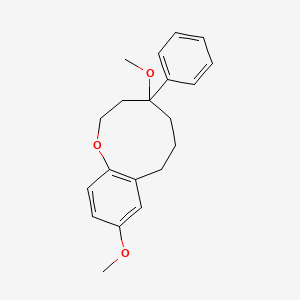
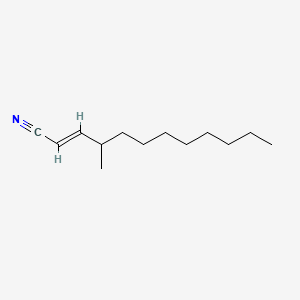
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
